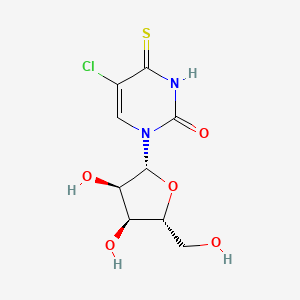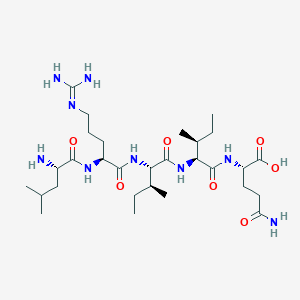![molecular formula C17H14F3IO3 B14190025 2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 923594-96-1](/img/structure/B14190025.png)
2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane is a complex organic compound characterized by the presence of iodine, trifluoromethyl, and dioxolane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-iodophenol with an appropriate epoxide to form the intermediate, which is then reacted with 4-(trifluoromethyl)benzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of iodine or trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce deiodinated or defluorinated compounds. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Applications De Recherche Scientifique
2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Bromophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
- 2-[(2-Chlorophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
- 2-[(2-Fluorophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane
Uniqueness
Compared to similar compounds, 2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various chemical reactions, including halogen bonding and radiolabeling, making this compound particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
923594-96-1 |
|---|---|
Formule moléculaire |
C17H14F3IO3 |
Poids moléculaire |
450.19 g/mol |
Nom IUPAC |
2-[(2-iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H14F3IO3/c18-17(19,20)13-7-5-12(6-8-13)16(23-9-10-24-16)11-22-15-4-2-1-3-14(15)21/h1-8H,9-11H2 |
Clé InChI |
YAGVXMDVBPOUNA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)




![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)

![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)

